Home > Products > Screening Compounds P75157 > 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide - 922668-59-5

2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Catalog Number: EVT-3086426
CAS Number: 922668-59-5
Molecular Formula: C22H21F2N5O
Molecular Weight: 409.441
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the Pyridazine Ring: This could be achieved through condensation reactions between suitable hydrazine derivatives and dicarbonyl compounds, as seen in the synthesis of other pyridazinones [ [] ].
Mechanism of Action
  • Kinase Inhibition: Binding to the ATP-binding site of kinases, competing with ATP and inhibiting their catalytic activity. [ [], [] ]
  • Receptor Modulation: Acting as an agonist or antagonist at various receptors, either activating or blocking their signaling pathways. [ [], [], [] ]
  • Interference with Protein-Protein Interactions: Disrupting specific interactions between proteins, thereby affecting cellular processes. [ [] ]
Applications
  • Developing new anti-cancer therapies: Targeted towards specific kinases involved in cancer cell proliferation, such as those discussed in the studies of Ponatinib and Imatinib [ [], [] ].
  • Investigating inflammatory pathways: By modulating p38 MAP kinase activity, as demonstrated in the research on similar triaminotriazine aniline amides [ [] ].
  • Exploring new antimicrobial agents: Targeting bacterial enzymes like Fab I, as highlighted in the research on similar pyridin-2-one derivatives [ [] ].

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound has demonstrated significant efficacy in treating chronic myeloid leukemia (CML), even in patients resistant to existing therapies. []

    Relevance: This compound shares several key structural features with 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. Both contain a central benzamide core connected to a substituted phenyl ring. Additionally, both compounds incorporate a 4-methylpiperazin-1-yl moiety. While AP24534 utilizes an imidazo[1,2-b]pyridazine system connected via an ethynyl linker, 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide incorporates a directly linked pyridazine ring. Despite this difference, the overall structural similarity suggests a potential relationship in their biological activities. []

6-(4-Methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine (Compound 1)

  • Relevance: Compound 1 exhibits structural similarities to 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, particularly in the presence of the 4-methylpiperazin-1-yl moiety. Both compounds utilize a six-membered heterocyclic ring as a central scaffold, although Compound 1 uses a pyrimidine core with two amine substitutions, whereas 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide incorporates a pyridazine. Despite this difference, the shared 4-methylpiperazine moiety suggests a potential link in their chemical behavior and possible biological activity. []

N4-Benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine (Compound 5)

    Compound Description: Compound 5, derived from modifications to Compound 1, demonstrates high hH3R affinity and excellent H3R receptor subtype selectivity. It represents a promising lead for developing new hH3R ligands. []

    Relevance: While Compound 5 differs significantly from 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, it highlights the impact of structural modifications on biological activity. The replacement of the 4-methylpiperazino moiety with N-benzylamine and the introduction of a 3-piperidinopropoxyphenyl group in Compound 5 significantly enhance its hH3R affinity and selectivity compared to its parent compound, Compound 1. This example showcases the importance of structure-activity relationship studies in drug discovery and emphasizes the possibility of exploring structural variations around the 4-methylpiperazin-1-yl group in 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide to optimize its potential biological effects. []

4-[(4-Methylpiperazin-1-yl)methyl]-N-[3-[[6-oxo-5-(3,4,5-trimethoxyphenyl)-1H-pyrazin-3-yl]methyl]phenyl]benzamide (Compound 5)

    Compound Description: This compound is a highly potent and effective type II inhibitor of Platelet-derived growth factor receptor beta (PDGFRβ). It binds to the DFG-out conformation of the kinase, locking it in an inactive state. []

    Relevance: This compound shares a significant structural similarity with 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. Both feature a central benzamide core connected to a substituted phenyl ring and contain a 4-methylpiperazin-1-ylmethyl moiety linked to the benzamide. Notably, both compounds utilize a six-membered nitrogen-containing heterocycle, with Compound 5 incorporating a pyrazin-2-one and 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide featuring a pyridazine. This shared structural architecture, particularly the benzamide core and the 4-methylpiperazin-1-ylmethyl group, suggests potential similarities in their interactions with biological targets, even if they ultimately target different kinases. []

5-(4-hydroxy-3-methoxy-phenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazin-2-one (Compound 1)

    Compound Description: This pyrazin-2-one derivative is a highly selective type I inhibitor of PDGFRβ. It binds to the DFG-in conformation of the kinase, targeting its active form. []

    Relevance: While Compound 1 lacks the benzamide core and 4-methylpiperazin-1-ylmethyl moiety present in 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, its inclusion in the research provides valuable context for understanding the impact of different binding modes (type I vs. type II) on the activity and selectivity of kinase inhibitors. It demonstrates that structural modifications, like those differentiating Compound 1 from Compound 5, can significantly alter the interaction with the target kinase, shifting the preference from the active to the inactive conformation. This comparison emphasizes the importance of carefully considering both the binding mode and the specific structural features when designing and developing kinase inhibitors like 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide. []

Imatinib (4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-((4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide)

    Compound Description: Imatinib is a well-known tyrosine kinase inhibitor used in treating chronic myeloid leukemia (CML) and other cancers. It acts as a potent inhibitor of BCR-ABL, PDGFR, and c-Kit. [, ]

N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides

    Compound Description: These compounds represent a class of potent and selective antagonists of the interaction between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). They offer potential as new cancer therapeutics by disrupting this protein-protein interaction. []

N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

    Compound Description: OICR-9429 is a potent and selective small molecule antagonist of the WDR5-MLL1 interaction. This compound is considered a valuable chemical probe for investigating the biological role of WDR5 in cancer. []

    Relevance: OICR-9429, derived from the optimization of N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides, demonstrates the potential of structure-based drug design. Although its structure differs significantly from 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide, sharing only the 4-methylpiperazin-1-yl moiety, it exemplifies how modifications around a common structural element can lead to highly potent and selective inhibitors of specific protein-protein interactions. This observation underscores the potential for further modifications and optimizations of the 4-methylpiperazin-1-yl group in 2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide to enhance its biological activity and selectivity towards desired targets. []

Properties

CAS Number

922668-59-5

Product Name

2,4-difluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

IUPAC Name

2,4-difluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide

Molecular Formula

C22H21F2N5O

Molecular Weight

409.441

InChI

InChI=1S/C22H21F2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)18-7-4-16(23)14-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,30)

InChI Key

NADZFLOOGPWRGT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.